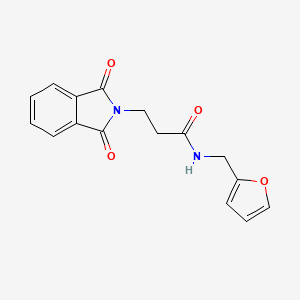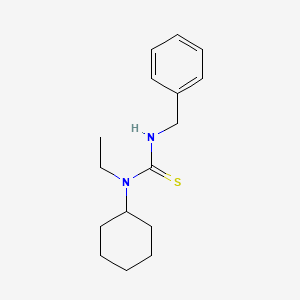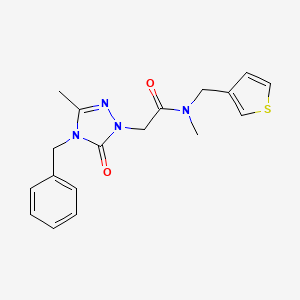![molecular formula C13H8BrN3O B5553990 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)
2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound belonging to the oxadiazole class, known for their diverse chemical and physical properties. This compound and its derivatives have been a subject of research due to their potential applications in various fields.
Synthesis Analysis The synthesis of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives often involves multiple steps including reactions like condensation, substitution, and cyclization. One study describes the synthesis of similar compounds by combining pyridine and bromoaniline through reactions like the Chichibabin reaction, bromosubstitution, diazotization, and Suzuki cross-coupling reactions (Gao Xi-cun, 2008).
Molecular Structure Analysis Oxadiazoles, including the 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine, are characterized by their unique molecular structures. X-ray crystallography studies have shown that these compounds can form various molecular conformations and intermolecular interactions, such as π-π interactions and hydrogen bonding, which influence their properties (Shan Hou et al., 2013).
Chemical Reactions and Properties The chemical properties of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, including coordination with metal ions and forming complexes, as observed in studies involving similar oxadiazole derivatives (A. Bharti et al., 2013).
Physical Properties Analysis Oxadiazole derivatives exhibit diverse physical properties, such as different crystal structures and polymorphic forms. These properties are influenced by factors like molecular conformation and intermolecular interactions (S. Shishkina et al., 2019).
科学的研究の応用
Apoptosis Induction and Anticancer Potential
One study explored derivatives of the oxadiazole compound as potential apoptosis inducers and anticancer agents. The research identified a specific derivative that exhibited significant activity against breast and colorectal cancer cell lines. This compound induced apoptosis in cancer cells by arresting cells in the G(1) phase, followed by apoptosis induction. Further structure-activity relationship (SAR) studies highlighted the importance of substituting the phenyl group with a pyridyl group and the relevance of a substituted five-member ring for activity. This research underscores the potential of oxadiazole derivatives as anticancer agents, identifying molecular targets such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antiproliferative Agents
Another significant application involves the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, where compounds exhibited cytotoxic effects against breast cancer and leukemic cells. The study demonstrated the ability of these compounds to induce cell death by activating apoptosis, highlighting the potential of oxadiazole derivatives in the development of small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2016).
Material Science and OLED Applications
In the field of material science, oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). These derivatives have shown to reduce driving voltages, improve efficiency, and exhibit low roll-off in OLEDs, demonstrating their versatility and applicability in developing advanced electronic and photonic devices (Shih et al., 2015).
特性
IUPAC Name |
5-(3-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNJWSAQDJCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)
![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)
![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)
![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)
![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)